molecular formula C24H14N2O8 B8599026 5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

Cat. No. B8599026
M. Wt: 458.4 g/mol
InChI Key: JNTCGGDXPYIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate is a useful research compound. Its molecular formula is C24H14N2O8 and its molecular weight is 458.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate

Molecular Formula

C24H14N2O8

Molecular Weight

458.4 g/mol

IUPAC Name

[5-(4-nitrobenzoyl)oxynaphthalen-1-yl] 4-nitrobenzoate

InChI

InChI=1S/C24H14N2O8/c27-23(15-7-11-17(12-8-15)25(29)30)33-21-5-1-3-19-20(21)4-2-6-22(19)34-24(28)16-9-13-18(14-10-16)26(31)32/h1-14H

InChI Key

JNTCGGDXPYIDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.0 g of 1,5-dihydroxynaphtalene (50.0 mM) were dissolved in 150 ml of pyridine and the solution was cooled to 0° C. At this temperature were added portionwise 27.8 g of 4-nitrobenzoylchloride (150.0 mM), whereupon the temperature rose to Ca. 30° C. Then, 0.6 g of DMAP (5.0 mM) were added and the mixture was stirred overnight at 140° C. bath-temperature. The next day, the reaction mixture was allowed to cool to room temperature and 500 ml of water were added and the resulting mixture was stirred for 1 h at 140° C. bath-temperature. It was then cooled to room temperature and filtered. The cake was washed with water and dried to give 22.2 9 (48.4 mM, 97%) of 5-[(4-nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate as beige crystals.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Four
Name
Yield
97%

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